molecular formula C15H23N3O2S B057851 2,4,6-Triisopropylbenzenesulfonyl azide CAS No. 36982-84-0

2,4,6-Triisopropylbenzenesulfonyl azide

Cat. No. B057851
CAS RN: 36982-84-0
M. Wt: 309.4 g/mol
InChI Key: AEMWUHCKKDPRSK-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonyl azide, also known as trisyl azide, is an organic chemical compound used as a reagent . It is used for diazo transfer to ketones, giving better yields of sterically-hindered α-diazo ketones . It is also used for azide transfer to potassium enolates (KHMDS) to form the α-azido derivatives .


Synthesis Analysis

2,4,6-Triisopropylbenzenesulfonyl azide can be synthesized from 2,4,6-Triisopropylbenzenesulfonyl chloride . It is often stabilized with water during synthesis .


Molecular Structure Analysis

The molecular formula of 2,4,6-Triisopropylbenzenesulfonyl azide is C15H23N3O2S . The molecular weight is 309.43 g/mol .


Chemical Reactions Analysis

2,4,6-Triisopropylbenzenesulfonyl azide is used as a reagent to supply azide for electrophilic amination reactions . It is particularly useful for the asymmetric synthesis of unnatural amino acids . It can introduce an azide on the α carbon of carboxylic acid derivatives, which is an efficient alternative to electrophilic halogenation followed by nucleophilic substitution using anionic azide .


Physical And Chemical Properties Analysis

2,4,6-Triisopropylbenzenesulfonyl azide is a solid substance with a melting point of 39–44 °C . It is insoluble in water . It has a refractive index of n20/D 1.499 .

Scientific Research Applications

1. Reagent for Diazo Transfer to Ketones 2,4,6-Triisopropylbenzenesulfonyl azide is used as a reagent for diazo transfer to ketones . This process occurs under phase-transfer conditions, providing better yields of sterically-hindered α-diazo ketones than other methods .

Azide Transfer to Potassium Enolates

This compound is also used for azide transfer to potassium enolates (KHMDS) to form the α-azido derivatives . This is a crucial step in many synthetic processes.

3. Asymmetric Synthesis of Unnatural Amino Acids 2,4,6-Triisopropylbenzenesulfonyl azide is used for the asymmetric synthesis of unnatural amino acids . The introduction of an azide on the α carbon of carboxylic acid derivative using this compound is an efficient alternative to electrophilic halogenation followed by nucleophilic substitution using anionic azide .

4. Stereoselective Diversity-Oriented Synthesis of Functionalized Saccharides This compound is used as a reagent for the stereoselective diversity-oriented synthesis of functionalized saccharides . This process is crucial in the development of new drugs and therapies.

Meyer’s Lactamization

2,4,6-Triisopropylbenzenesulfonyl azide is used in Meyer’s lactamization , a process that is important in the synthesis of various pharmaceutical compounds.

6. Synthesis of Antidote to Anthrax Lethal Factor Intoxication This compound is used in the synthesis of an antidote to anthrax lethal factor intoxication . This highlights its importance in the development of life-saving drugs.

Bacterial RNA Polymerase Inhibitor

2,4,6-Triisopropylbenzenesulfonyl azide is used in the synthesis of a bacterial RNA polymerase inhibitor . This has potential applications in the treatment of bacterial infections.

8. Synthesis of Single Enantiomers of Mycobacterial Keomycolic Acids This compound is used in the synthesis of single enantiomers of mycobacterial keomycolic acids . These acids are important in the study of mycobacterial diseases such as tuberculosis.

Safety And Hazards

2,4,6-Triisopropylbenzenesulfonyl azide is considered hazardous. It is moisture sensitive and should be stored in conditions avoiding incompatible products and exposure to moist air or water . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Asp. Tox. 1 - Flam. Liq. 2 - Repr. 2 - Skin Irrit. 2 - STOT RE 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, and formation of dust and aerosols .

Future Directions

The use of 2,4,6-Triisopropylbenzenesulfonyl azide in the synthesis of unnatural amino acids suggests potential applications in the development of new pharmaceuticals and bioactive compounds . Its use in the functionalization of sugars also indicates potential applications in the field of glycoscience .

properties

IUPAC Name

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWUHCKKDPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327323
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropylbenzenesulfonyl azide

CAS RN

36982-84-0
Record name Trisyl azide
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URL https://commonchemistry.cas.org/detail?cas_rn=36982-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60.0 mmol) in reagen acetone (70 mL) is added a solution of sodium azide (4.3 g, 60 μmol) in ethanol-H2O 1:1 (40 mL). The temperature of the mixture rises from 21° C. to 29° C. during the addition. After stirring at room temperature for 2 hours, the reaction mixture is partitioned between dichloromethane and half saturated brine. The aqueous solution is extracted with dichloromethane (3×), the combined organic solution is washed with half saturated brine, and dried (magnesium sulfate). Removal of solvent in vacuo gives a colorless oil which is purified by flash chromatography (silica gel, hexane ethyl acetate/4:1) to yield the title compound as a white solid, 18.5 g; mp 44°-44.5° C. (Evans, D., et al, Journal of the American Chemical Society 112:4011 (1990); mp 43°-44° C.).
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18.2 g
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ethanol H2O
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40 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (5.0 g, 16.5 mmol, Aldrich, 97%) in reagent grade acetone (20 mL), initially at 17° C., is added a solution of sodium azide (1.18 g, 18.2 mmol) in water (5 mL) and ethanol (5 mL). The mixture is warmed to 27° C. during the addition. After 2 hours, the reaction is partitioned between dichloromethane and brine. The aqueous solution is extracted with dichloromethane (3×). The combined organic extracts are dried (magnesium sulfate) and concentrated in vacuo. The colorless oil is purified by flash chromatography (silica gel, hexane-dichloromethane, 4:1) to afford the title compound as a white solid, 4.93 g; mp 44°-44.5° C. (Evans, D. A., et. al., Journal of the American Chemical Society 112:4011-4030 (1990); mp 43°-44° C.).
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5 g
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20 mL
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1.18 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the primary application of 2,4,6-Triisopropylbenzenesulfonyl azide in organic synthesis?

A1: 2,4,6-Triisopropylbenzenesulfonyl azide acts as an efficient diazo transfer reagent. This means it can introduce a diazo group (N2) into molecules, particularly at the alpha-methylene position of carbonyl compounds like β-oxo esters and oxo sulfones. [1, 2] This transformation is valuable for synthesizing various organic compounds, including α-amino acid derivatives. [7]

Q2: Why is 2,4,6-Triisopropylbenzenesulfonyl azide preferred over other sulfonyl azides for certain reactions?

A2: Research indicates that while other sulfonyl azides like trifluoromethanesulfonyl azide (triflyl azide) are effective with activated acetic acid esters and ketones, [3, 4] 2,4,6-Triisopropylbenzenesulfonyl azide demonstrates superior performance in specific cases. For instance, it has shown greater efficiency in the α-azidation of amide enolates and ester enolates for synthesizing α-amino acid derivatives. [7]

Q3: Can you provide an example of how 2,4,6-Triisopropylbenzenesulfonyl azide facilitates the synthesis of complex molecules?

A3: A study successfully employed 2,4,6-Triisopropylbenzenesulfonyl azide in the total synthesis of (±)-camphorenone. [3] The researchers achieved a direct diazo transfer reaction to bicyclo[3.2.1]oct-6-en-2-ones using 2,4,6-Triisopropylbenzenesulfonyl azide and potassium tert-butoxide. The resulting α-diazoketones underwent a Wolff rearrangement, ultimately leading to the formation of (±)-camphorenone. This example highlights the reagent's utility in complex multi-step synthesis.

Q4: Beyond diazo transfer, has 2,4,6-Triisopropylbenzenesulfonyl azide been implicated in other unique reaction pathways?

A4: Interestingly, research has shown that 2,4,6-Triisopropylbenzenesulfonyl azide plays a crucial role in generating a short-lived tritylethynyl azide intermediate when reacting with tritylethyne treated with butyllithium. [1] This intermediate subsequently decomposes to cyanotritylcarbene. This finding challenged the previous understanding that tritylcarbenes exclusively form triphenylethenes and highlighted the potential for 2,4,6-Triisopropylbenzenesulfonyl azide to participate in reactions beyond simple diazo transfer.

Q5: What are some of the physical and chemical properties of 2,4,6-Triisopropylbenzenesulfonyl azide?

A5: 2,4,6-Triisopropylbenzenesulfonyl azide is characterized by a molecular formula of C15H23N3O2S and a molecular weight of 309.48 g/mol. [6] It exists as a solid with a melting point range of 41-43°C. [6] The compound exhibits excellent solubility in most organic solvents, making it a practical reagent for various synthetic applications. [6]

Q6: Are there any computational studies that shed light on the reactivity of 2,4,6-Triisopropylbenzenesulfonyl azide?

A6: Computational chemistry played a crucial role in understanding the unexpected formation of (diphenylmethylidene)cycloheptatrienes (heptafulvenes) alongside triphenylethenes from tritylcarbenes. [1] Static DFT, coupled cluster, and ab initio molecular dynamics calculations revealed that a fused bicyclobutane intermediate is key to heptafulvene formation. While the bicyclobutane can rearrange into triphenylethene, the energy landscape favors the heptafulvene pathway. This computational insight provided a deeper understanding of the reaction mechanism involving 2,4,6-Triisopropylbenzenesulfonyl azide.

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